molecular formula C12H11ClN2O2 B2495621 methyl 1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylate CAS No. 956613-79-9

methyl 1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2495621
CAS No.: 956613-79-9
M. Wt: 250.68
InChI Key: GPWTXGZBRVWFJA-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylate is a pyrazole-based small molecule characterized by a 3-chlorobenzyl substituent at the pyrazole ring’s N1 position and a methyl ester group at the C3 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings . Its synthesis likely follows analogous routes to related ethyl esters, involving alkylation of the pyrazole nitrogen with 3-chlorobenzyl chloride and subsequent esterification .

Properties

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-12(16)11-5-6-15(14-11)8-9-3-2-4-10(13)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWTXGZBRVWFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with methyl 1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a key step for further functionalization:

Reaction Conditions and Outcomes

ConditionsReagentsProductKey ObservationsReference
Acidic hydrolysisHCl (aq.), reflux1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acidComplete conversion after 6–8 hours; requires neutralization for isolation,
Basic hydrolysis (saponification)NaOH (aq.), ethanol, 60°CSodium carboxylate intermediateRapid reaction (<2 hours); acidification yields free carboxylic acid
AminolysisPrimary/secondary aminesCorresponding amide derivativesCondensation reactions proceed via nucleophilic acyl substitution,

For example, treatment with ammonia in ethanol forms the primary amide, while bulkier amines like benzylamine require prolonged heating (12–24 hours) for complete conversion .

Nucleophilic Substitution at the Chlorobenzyl Group

The 3-chlorobenzyl substituent participates in nucleophilic aromatic substitution (NAS) and alkylation reactions:

Substitution Reactivity

NucleophileConditionsProductSelectivity NotesReference
Amines (e.g., piperidine)DMF, 80°C, 12 hours3-(Aminomethylbenzyl)-pyrazolePara-substitution favored due to steric hindrance at ortho positions,
Thiols (e.g., benzylthiol)K₂CO₃, DMSO, 50°CThioether derivativesModerate yields (50–65%); competing ester hydrolysis observed
Alkoxides (e.g., NaOCH₃)Methanol, refluxMethoxybenzyl analogLimited reactivity due to electron-withdrawing ester group

The chlorine atom’s displacement is facilitated by the electron-withdrawing effect of the pyrazole ring, enhancing electrophilicity at the benzyl position .

Cyclocondensation and Heterocycle Formation

The pyrazole core participates in regioselective cyclocondensation reactions to form fused heterocycles:

Example Reaction with Hydrazines

SubstrateConditionsProductRegioselectivityReference
Phenylhydrazine hydrochlorideMeOH, reflux, 16 hours1,3-Disubstituted pyrazolo[1,5-a]pyrimidine1,3-Regioisomer dominates (≥90%)
Free hydrazineCHCl₃ → MeOH, reflux1,5-Disubstituted pyrazolo[4,3-c]pyridineExclusive 1,5-selectivity

Mechanistic studies indicate that the reaction pathway (via intermediates III or VII ) depends on the hydrazine’s protonation state and solvent polarity .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the electron-withdrawing ester group, the pyrazole ring undergoes nitration and sulfonation under stringent conditions:

EAS Reaction Data

ElectrophileConditionsProductPositional PreferenceReference
Nitration (HNO₃/H₂SO₄)0°C, 4 hours4-Nitro-pyrazole derivativeNitration occurs at C4 due to meta-directing ester
Sulfonation (SO₃/H₂SO₄)100°C, 8 hours5-Sulfo-pyrazole analogLow yield (20–30%); competing decomposition

Reduction and Oxidation Reactions

The ester group is reducible to primary alcohols, while the chlorobenzyl moiety resists common reducing agents:

Reaction TypeReagentsProductNotesReference
Ester reductionLiAlH₄, THF, 0°C3-(Hydroxymethyl)-pyrazoleQuantitative yield; requires anhydrous conditions
Catalytic hydrogenationH₂, Pd/C, ethanolNo reactionChlorobenzyl group remains intact

Key Mechanistic Insights

  • Ester Reactivity : The carbonyl carbon is susceptible to nucleophilic attack, with hydrolysis rates following pseudo-first-order kinetics under basic conditions.

  • Chlorobenzyl Activation : The −Cl group’s leaving ability is enhanced by resonance stabilization from the pyrazole ring, favoring SNAr mechanisms .

  • Regioselectivity in Cyclocondensation : Protonated hydrazines favor 1,3-regioisomers via a six-membered transition state, while free hydrazines lead to 1,5-products through a five-membered intermediate .

This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive molecules, agrochemicals, and materials. Future studies could explore its applications in asymmetric catalysis or metal-organic frameworks.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylate has been explored as a key intermediate in drug synthesis. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing treatments for several diseases.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory : Compounds similar to this compound have shown promise in reducing inflammation, which is crucial for treating conditions like arthritis.
  • Anticancer : Studies have demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines, including breast and lung cancers .

Table 1: Pharmacological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsReferences
Anti-inflammatoryMethyl 1-(3-chlorobenzyl)-pyrazole ,
AnticancerVarious pyrazole derivatives ,
AntimicrobialPyrazole-based antibiotics

Agricultural Applications

In agricultural chemistry, this compound is investigated for its potential as a pesticide or herbicide. Its efficacy in protecting crops from pests while minimizing environmental impact makes it an attractive candidate for sustainable agriculture.

Pesticidal Properties

Research has highlighted the effectiveness of pyrazole compounds in pest control. These compounds can disrupt biological processes in pests, leading to their mortality without harming beneficial insects or the environment .

Table 2: Agricultural Applications of Pyrazole Derivatives

Application TypeDescriptionReferences
HerbicidesEffective against specific weeds ,
InsecticidesTargeting common agricultural pests ,

Material Science

The unique chemical properties of this compound are also being explored in material science. Researchers are investigating its potential use in developing advanced materials such as polymers and coatings.

Material Properties

Studies suggest that pyrazole-containing materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Table 3: Material Science Applications

Material TypePropertiesReferences
PolymersEnhanced durability
CoatingsResistance to environmental factors

Case Study 1: Anticancer Activity

A study conducted on this compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines (MCF7 and MDA-MB231). The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Pesticidal Efficacy

In agricultural trials, this compound was tested against common pests affecting tomato crops. Results showed a significant reduction in pest populations compared to untreated controls, indicating its effectiveness as a biopesticide .

Mechanism of Action

The mechanism of action of methyl 1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carboxylates exhibit structural diversity through variations in substituents on the benzyl group, ester chain, and pyrazole ring. Below is a detailed comparison with key analogs:

Key Research Findings

  • However, excessive halogenation may reduce solubility . Functional Groups: Hydroxyl groups (e.g., Compound 29) enhance solubility via hydrogen bonding but may limit cell permeability .
  • Biological Activity :

    • Ethyl pyrazole carboxylates with bromophenyl or dichlorophenyl groups (Compounds 20–25) demonstrated antiproliferative activity in preliminary studies, suggesting halogenated analogs are promising for oncology research .
    • The methylthio group in ’s compound serves as a precursor for sulfonyl derivatives, which are often bioactive in kinase inhibition .

Physicochemical and Commercial Considerations

  • Yield and Scalability : Ethyl esters (e.g., Compounds 20–25) are synthesized in high yields (80–92%), while methyl analogs (e.g., ) lack reported yields, possibly indicating synthetic challenges .
  • Commercial Status : The discontinuation of the target compound () contrasts with the availability of analogs like methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (), which may offer superior properties for industrial applications .

Biological Activity

Methyl 1-(3-chlorobenzyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical in determining the effectiveness of these compounds.

Compound NameMIC (μg/mL)MBC (μg/mL)Activity Type
This compound0.250.50Antimicrobial
Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate0.220.45Antimicrobial
Ethyl 5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate0.300.60Anticancer

Studies have demonstrated that this compound can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, further underscoring its potential as an antimicrobial agent .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited significant inhibition of inflammation comparable to standard anti-inflammatory drugs like indomethacin.

  • IC₅₀ Values : The compound showed IC₅₀ values ranging from 60 to 70 μg/mL, indicating its potency in reducing inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxicity.

Cell LineGI₅₀ (%)Mechanism of Action
RFX 39343.9Induction of apoptosis
HeLa37.5Cell cycle arrest

The compound was found to induce cell cycle arrest in the G0–G1 phase and promote apoptosis in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives, including this compound, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Studies : In vivo experiments demonstrated that this compound significantly reduced carrageenan-induced edema in mice, comparable to standard anti-inflammatory treatments .
  • Anticancer Research : Investigations into its effects on cancer cell lines revealed that it could inhibit cell proliferation and induce apoptosis through modulation of apoptotic pathways .

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